molecular formula C13H16ClNO4 B1588293 (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid CAS No. 53994-85-7

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Cat. No. B1588293
CAS RN: 53994-85-7
M. Wt: 285.72 g/mol
InChI Key: ZZONJNNLTAGSHB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, commonly referred to as tBOC-Cl-PAA, is an organic compound belonging to the class of carboxylic acids. It is a versatile building block used in a variety of synthetic organic chemistry applications. It is a chiral compound with two enantiomers, (R)-tBOC-Cl-PAA and (S)-tBOC-Cl-PAA. It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules, as well as in the synthesis of small-molecule drugs. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Application : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
    • Method : This is achieved using flow microreactor systems . The resultant flow process was found to be more efficient and versatile compared to the batch .
    • Results : The use of flow microreactors for the synthesis of tertiary butyl esters has been found to be more efficient and versatile, making it a sustainable method for the synthesis of these compounds .
  • Chemistry and Biology

    • Application : The tert-butyl group, which includes the tert-butoxycarbonyl group, has unique reactivity patterns and characteristic applications in both chemistry and biology . It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The tert-butyl group’s unique reactivity pattern has led to its use in various applications, from chemical transformations to its implication in biosynthetic and biodegradation pathways .

properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONJNNLTAGSHB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427446
Record name (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

CAS RN

53994-85-7
Record name (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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